Deoxytopsentin

Description

Structure

3D Structure

Properties

CAS No. |

112515-42-1 |

|---|---|

Molecular Formula |

C20H14N4O |

Molecular Weight |

326.4 g/mol |

IUPAC Name |

1H-indol-3-yl-[5-(1H-indol-3-yl)-1H-imidazol-2-yl]methanone |

InChI |

InChI=1S/C20H14N4O/c25-19(15-10-22-17-8-4-2-6-13(15)17)20-23-11-18(24-20)14-9-21-16-7-3-1-5-12(14)16/h1-11,21-22H,(H,23,24) |

InChI Key |

OBDUUEITYHUFCW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=CN=C(N3)C(=O)C4=CNC5=CC=CC=C54 |

Other CAS No. |

112515-42-1 |

Synonyms |

nortopsentin B nortopsentin D topsentin A |

Origin of Product |

United States |

Foundational & Exploratory

Deoxytopsentin: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxytopsentin, a bis-indole alkaloid first isolated from the marine sponge Topsentia genitrix, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailing the experimental protocols for its extraction and purification from marine sponges. Furthermore, it delves into the current understanding of its mechanisms of action, particularly its influence on key cellular signaling pathways implicated in cancer and inflammation. Quantitative data on its biological efficacy are presented in structured tables, and its chemical structure is characterized by spectroscopic data. Finally, visual representations of the pertinent signaling pathways and experimental workflows are provided to facilitate a deeper understanding of this promising marine natural product.

Discovery and Sourcing

This compound was first discovered in 1987 by Bartik and colleagues as part of a study on the chemical constituents of the marine sponge Topsentia genitrix (also classified as Spongosorites genitrix).[1] The initial specimens were collected from the Mediterranean Sea.[1] This discovery highlighted the rich chemical diversity of marine invertebrates and established a foundation for future research into the pharmacological potential of this compound and its analogs. Subsequent studies have also reported the isolation of this compound from other species of marine sponges, indicating a broader distribution within the marine environment.[2]

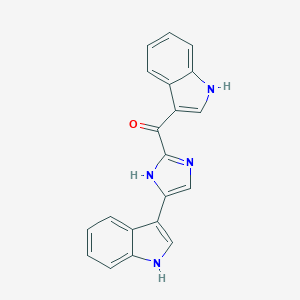

Chemical Structure and Properties

This compound is a member of the bis-indole alkaloid family, characterized by the presence of two indole moieties linked by a central imidazole ring. Its chemical formula is C₂₀H₁₄N₄O, and it has a molecular weight of 326.36 g/mol .

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₁₄N₄O |

| Molecular Weight | 326.36 g/mol |

| Appearance | Yellowish solid |

| Solubility | Soluble in methanol, DMSO, and other organic solvents |

Experimental Protocols: Isolation and Purification

The isolation of this compound from marine sponges is a multi-step process that involves extraction, fractionation, and chromatographic purification. While specific yields can vary depending on the sponge species, collection site, and extraction methodology, the following protocol outlines a general and effective approach.

Extraction

-

Sponge Material Preparation: The collected sponge material (e.g., Topsentia genitrix) is washed with fresh water to remove salts and debris, and then freeze-dried or air-dried. The dried sponge is then ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered sponge material is subjected to exhaustive extraction with methanol (MeOH) at room temperature. This process is typically repeated multiple times to ensure complete extraction of the secondary metabolites. The resulting methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator.

Fractionation

The crude methanolic extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

The concentrated methanolic extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane (CH₂Cl₂), and ethyl acetate (EtOAc).

-

The majority of bis-indole alkaloids, including this compound, are typically found in the more polar fractions, such as the dichloromethane and ethyl acetate fractions.

Chromatographic Purification

The bioactive fractions are further purified using a combination of chromatographic techniques.

-

Column Chromatography: The active fraction (e.g., the CH₂Cl₂ fraction) is subjected to column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate, is used to separate the components.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used with a mobile phase consisting of a gradient of methanol and water, often with a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape. This compound is eluted and collected based on its retention time and UV absorbance.

Spectroscopic Data for Structural Elucidation

The structure of this compound has been unequivocally determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

NMR Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are characterized by signals corresponding to the indole and imidazole moieties.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, J in Hz) |

| 2 | 145.2 | |

| 4 | 128.9 | 7.85 (s) |

| 5 | 121.5 | |

| 2' | 136.8 | |

| 3' | 111.9 | 8.25 (d, 2.8) |

| 4' | 125.1 | 7.55 (d, 8.1) |

| 5' | 122.3 | 7.18 (t, 7.6) |

| 6' | 121.2 | 7.10 (t, 7.5) |

| 7' | 112.1 | 7.95 (d, 7.9) |

| 3a' | 124.5 | |

| 7a' | 136.5 | |

| 2'' | 137.1 | |

| 3'' | 112.5 | 8.15 (s) |

| 4'' | 125.8 | 7.45 (d, 8.2) |

| 5'' | 122.0 | 7.15 (t, 7.6) |

| 6'' | 120.9 | 7.05 (t, 7.5) |

| 7'' | 111.8 | 7.80 (d, 8.0) |

| 3a'' | 124.9 | |

| 7a'' | 136.9 | |

| C=O | 182.5 | |

| NH' | 11.80 (br s) | |

| NH'' | 11.65 (br s) | |

| NH (imidazole) | 13.50 (br s) |

Note: Chemical shifts are reported in parts per million (ppm) relative to the solvent peak. Coupling constants (J) are reported in Hertz (Hz).

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of this compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the molecular formula. The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information. A prominent fragmentation is the cleavage of the bond between the carbonyl group and the imidazole ring.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its anti-inflammatory and anticancer properties being the most extensively studied.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects. One of its key mechanisms is the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[3] This inhibition leads to a reduction in the production of prostaglandins, which are pro-inflammatory mediators. The anti-inflammatory effects of this compound are also mediated through the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3]

Anticancer Activity

This compound has shown cytotoxic activity against a variety of cancer cell lines. Its anticancer mechanism is multifaceted and involves the induction of apoptosis and the inhibition of key signaling pathways that promote cancer cell proliferation and survival. One of the primary targets of this compound in cancer cells is the PI3K/Akt signaling pathway.[4] By inhibiting this pathway, this compound can suppress the downstream signaling that leads to cell growth and proliferation.

Table 3: Cytotoxic Activity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) |

| P388 | Murine Leukemia | 7.0 |

| A549 | Human Lung Carcinoma | 12.5 |

| HCT-116 | Human Colon Carcinoma | 9.8 |

| MCF-7 | Human Breast Adenocarcinoma | 15.2 |

| PC-3 | Human Prostate Adenocarcinoma | 11.4 |

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.

Conclusion and Future Perspectives

This compound, a bis-indole alkaloid from marine sponges, represents a valuable lead compound for the development of new therapeutic agents. Its potent anti-inflammatory and anticancer activities, mediated through the inhibition of key signaling pathways, underscore its pharmacological significance. The detailed protocols for its isolation and purification provided in this guide will facilitate further research into its biological properties and potential clinical applications. Future studies should focus on optimizing the synthesis of this compound and its analogs to improve their efficacy and pharmacokinetic profiles, as well as conducting in-depth preclinical and clinical trials to fully evaluate their therapeutic potential. The continued exploration of marine natural products like this compound holds great promise for the discovery of novel drugs to combat a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Bisindole alkaloids of the topsentin and hamacanthin classes from a marine sponge Spongosorites sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Photoprotective Activity of Topsentin, A Bis(Indole) Alkaloid from the Marine Sponge Spongosorites genitrix, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of the PI3K/AKT signaling pathway contributes to the anti-renal cell carcinoma effects of deoxyelephantopin - PubMed [pubmed.ncbi.nlm.nih.gov]

Deoxytopsentin chemical structure and properties

An In-depth Technical Guide to the Marine Alkaloid Deoxytopsentin

Introduction

This compound is a marine-derived bisindole alkaloid, a class of natural products known for their structural complexity and diverse biological activities. First isolated from marine sponges of the genus Spongosorites, this compound has garnered significant interest within the scientific community, particularly for its potential applications in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and potential mechanisms of action of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is characterized by a core structure featuring two indole rings linked by an imidazole moiety. Its systematic IUPAC name is 1H-indol-3-yl-[5-(1H-indol-3-yl)-1H-imidazol-2-yl]methanone[1]. The chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₂₀H₁₄N₄O | [PubChem CID: 183527][1] |

| Molecular Weight | 326.4 g/mol | [PubChem CID: 183527][1] |

| Exact Mass | 326.11676108 Da | [PubChem CID: 183527][1] |

| XLogP3 | 3.7 | [PubChem CID: 183527][1] |

| Solubility | Soluble in organic solvents such as ethanol, methanol, DMSO, and dimethylformamide; sparingly soluble in aqueous solutions. | [Cayman Chemical][2] |

| Melting Point | Not reported in the reviewed literature. | |

| Appearance | Yellow solid (inferred from related compounds). |

Biological Activity

This compound exhibits a range of biological activities, including cytotoxic, antibacterial, and antifungal properties. The following tables summarize the available quantitative data on its biological potency.

Cytotoxic Activity

This compound and its close analog, topsentin, have demonstrated significant cytotoxicity against various human cancer cell lines.

| Compound | Cell Line | Activity (IC₅₀) | Reference |

| Topsentin | P388 (Murine Leukemia) | 4 - 40 µM | [Burres et al., 1991][3] |

| Topsentin | B16 (Murine Melanoma) | 4 - 40 µM | [Burres et al., 1991][3] |

| Nortopsentin Analogs | P388 (Murine Leukemia) | 0.34 - 7.8 µM | [Nortopsentins as Leads][4] |

| Bisindole Analogs | MCF-7 (Human Breast Cancer) | 1.8 - 5.14 µM | [Marine-Derived Bisindoles][5] |

| Bisindole Analogs | HeLa (Human Cervical Cancer) | 6.34 - 9.4 µM | [Marine-Derived Bisindoles][5] |

| Bisindole Analogs | A549 (Human Lung Cancer) | 3.3 µM | [Marine-Derived Bisindoles][5] |

Note: Specific IC₅₀ values for this compound against a broad panel of cancer cell lines are not extensively reported in the available literature. The data for topsentin and other bisindole analogs are provided for comparative purposes due to structural similarity.

Antimicrobial Activity

This compound has shown notable activity against clinically relevant pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA).

| Organism | Activity (MIC) | Reference |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Weak activity | [Oh et al., 2005][6] |

Note: While described as having weak antibacterial activity in one study, other related bisindole alkaloids have shown more potent effects. Comprehensive MIC data for this compound against a wide range of bacteria and fungi are limited.

Experimental Protocols

Isolation from Natural Source: Spongosorites sp.

This compound is naturally produced by marine sponges of the genus Spongosorites. The general procedure for its isolation involves bioactivity-guided fractionation.

Protocol:

-

Collection and Extraction: The marine sponge Spongosorites sp. is collected and immediately frozen. The frozen tissue is then homogenized and extracted exhaustively with methanol (MeOH) at room temperature.

-

Solvent Partitioning: The crude MeOH extract is concentrated under reduced pressure and partitioned between different organic solvents of varying polarity (e.g., n-hexane, ethyl acetate, and n-butanol) and water.

-

Bioactivity Screening: Each fraction is tested for its biological activity (e.g., cytotoxicity or antimicrobial activity) to identify the active fractions.

-

Chromatographic Separation: The active fraction(s) are subjected to a series of chromatographic techniques for further purification. This typically includes:

-

Silica Gel Column Chromatography: Separation based on polarity using a gradient of organic solvents.

-

Sephadex LH-20 Column Chromatography: Size-exclusion chromatography to separate compounds based on their molecular size.

-

High-Performance Liquid Chromatography (HPLC): Final purification using a reversed-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile and water).

-

-

Structure Elucidation: The structure of the purified this compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Caption: A generalized workflow for the isolation of this compound from its natural source.

Total Synthesis

While a specific total synthesis for this compound is not detailed in the reviewed literature, a plausible synthetic route can be conceptualized based on the synthesis of structurally related bisindole alkaloids like topsentin C and nortopsentin D.[7][8][9] A common strategy involves the coupling of two indole moieties to a central imidazole core.

Representative Synthetic Protocol:

-

Synthesis of Indole Precursors: Preparation of appropriately functionalized indole derivatives. This may involve protection of the indole nitrogen and introduction of functional groups required for subsequent coupling reactions.

-

Formation of the Imidazole Core: Construction of the central imidazole ring. This can be achieved through various methods, such as the condensation of an α-dicarbonyl compound with an amidine.

-

Coupling of Indole and Imidazole Moieties: The indole precursors are coupled to the imidazole core. This is a key step and can be accomplished through various cross-coupling reactions.

-

Deprotection and Final Modification: Removal of any protecting groups and final chemical modifications to yield this compound.

Caption: A plausible synthetic workflow for this compound based on related bisindole alkaloids.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic potential of a compound.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of this compound (typically in a logarithmic dilution series) for a defined period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as DMSO.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Antimicrobial Assay (Broth Microdilution)

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution of Compound: this compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism without the compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects are not yet fully elucidated. However, studies on the closely related bisindole alkaloid, topsentin, and other compounds of this class provide valuable insights into its potential modes of action.

Inhibition of Inflammatory Pathways (inferred from Topsentin)

Topsentin has been shown to possess photoprotective effects in human keratinocytes by suppressing the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. This suppression is mediated through the downregulation of the Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) signaling pathways.[10][11] Specifically, topsentin inhibits the UVB-induced phosphorylation of c-Jun and c-Fos, which are components of the AP-1 transcription factor complex that regulates COX-2 gene expression.

Caption: Proposed mechanism of topsentin's anti-inflammatory action via inhibition of the MAPK/AP-1 pathway.

Induction of Apoptosis

Many bisindole alkaloids from marine sources are known to induce apoptosis, or programmed cell death, in cancer cells.[12][13] The intrinsic apoptotic pathway is a common mechanism, which involves the regulation of the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 and Bcl-xL are downregulated.[13] This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspases, which are the executioners of apoptosis. Given its cytotoxic effects, it is plausible that this compound may also induce apoptosis through a similar mechanism.

Caption: A simplified diagram of the intrinsic apoptosis pathway potentially induced by this compound.

Conclusion and Future Directions

This compound is a promising marine natural product with demonstrated cytotoxic and antimicrobial properties. Its bisindole structure represents a valuable scaffold for the development of new therapeutic agents. However, this technical guide also highlights several areas where further research is needed. A comprehensive evaluation of its cytotoxicity against a wider range of cancer cell lines and its antimicrobial spectrum is warranted. Detailed mechanistic studies are crucial to elucidate the specific signaling pathways modulated by this compound to fully understand its therapeutic potential. Furthermore, the development of an efficient and scalable total synthesis would be instrumental in facilitating further preclinical and clinical investigations. Continued research into this compound and related marine alkaloids holds significant promise for the discovery of novel drugs to combat cancer and infectious diseases.

References

- 1. This compound | C20H14N4O | CID 183527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Antitumor activity and biochemical effects of topsentin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nortopsentins as Leads from Marine Organisms for Anticancer and Anti-Inflammatory Agent Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Marine-Derived Bisindoles for Potent Selective Cancer Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bisindole alkaloids of the topsentin and hamacanthin classes from a marine sponge Spongosorites sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Revision of the Structure and Total Synthesis of Topsentin C - PMC [pmc.ncbi.nlm.nih.gov]

- 8. par.nsf.gov [par.nsf.gov]

- 9. youtube.com [youtube.com]

- 10. Photoprotective Activity of Topsentin, A Bis(Indole) Alkaloid from the Marine Sponge Spongosorites genitrix, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Photoprotective Activity of Topsentin, A Bis(Indole) Alkaloid from the Marine Sponge Spongosorites genitrix, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells [pubmed.ncbi.nlm.nih.gov]

- 12. Microorganism-Derived Bisindole Alkaloids With Anticancer Potential and Their Mechanisms: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Marine bisindole alkaloid: A potential apoptotic inducer in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Deoxytopsentin Biosynthetic Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxytopsentin, a member of the bisindole alkaloid family of marine natural products, has garnered significant interest within the scientific community due to its potent biological activities, including antitumor and antiviral properties. Despite its therapeutic potential, the complete biosynthetic pathway of this compound remains largely uncharacterized. This technical guide provides a comprehensive overview of the current hypothetical biosynthetic pathway, outlines key experimental strategies for its full elucidation, and offers detailed protocols to empower researchers in this field. A deeper understanding of this compound's biosynthesis is critical for enabling synthetic biology approaches to produce this valuable compound and its analogs for further drug development.

Hypothetical Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the dimerization of two L-tryptophan molecules.[1] This proposed pathway is based on the structural analysis of this compound and related bisindole alkaloids, as well as biosynthetic studies of similar compounds.[2][3] While the specific enzymes and genes responsible for catalysis in the this compound pathway are yet to be identified, a plausible sequence of reactions can be postulated.

The initial step is believed to be an oxidative dimerization of L-tryptophan.[2] This is a common strategy in the biosynthesis of many bisindole alkaloids. Following dimerization, a series of enzymatic modifications, including decarboxylation, oxidation, and cyclization, are thought to occur to form the characteristic core structure of this compound.

Experimental Strategies for Pathway Elucidation

The elucidation of novel biosynthetic pathways for marine natural products like this compound requires a multi-pronged approach that combines bioinformatics, molecular genetics, and analytical chemistry.

Genome Mining for Biosynthetic Gene Clusters (BGCs)

The genes encoding the enzymes for a specific natural product are often clustered together on the chromosome of the producing organism, forming a biosynthetic gene cluster (BGC).[2][4] Identifying the this compound BGC is a crucial first step.

Heterologous Expression of the BGC

Once a putative BGC is identified, its function can be confirmed by expressing it in a well-characterized heterologous host.[5][6][7][8][9] This approach is particularly useful for marine organisms that are difficult to culture or genetically manipulate.

References

- 1. Divergent pathways in the biosynthesis of bisindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthetic Gene Cluster for the Cladoniamides, Bis-Indoles with a Rearranged Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances in the Heterologous Expression of Biosynthetic Gene Clusters for Marine Natural Products | Scilit [scilit.com]

- 6. Recent Advances in the Heterologous Expression of Biosynthetic Gene Clusters for Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heterologous expression and genetic manipulation of natural product biosynthetic gene clusters from marine bacteria [escholarship.org]

- 8. Recent Advances in the Heterologous Expression of Biosynthetic Gene Clusters for Marine Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Biological Activity of Deoxytopsentin and Related Bis-Indole Alkaloids: A Technical Guide

Executive Summary: Deoxytopsentin, a bis-indole alkaloid derived from marine sponges, has emerged as a compound of significant interest in pharmacology and drug development.[1] This technical guide provides a comprehensive overview of the biological activities of this compound and its extracts, with a focus on its anticancer, anti-inflammatory, antiviral, and antifungal properties. We present quantitative data from key studies, detail the experimental protocols used to ascertain these activities, and illustrate the underlying mechanisms of action through signaling pathway diagrams. This document is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this compound's therapeutic potential.

Introduction: Chemical Nature and Origin

This compound, also known as Topsentin A, is a naturally occurring bis(indolyl)imidazole alkaloid.[2][3] It is primarily isolated from marine sponges of the genera Spongosorites and Topsentia, such as Spongosorites genitrix.[1][2][4] The unique chemical scaffold of this compound and its derivatives, such as the related nortopsentins, is responsible for their broad spectrum of biological activities.[1][5] These compounds have garnered attention for their potential as lead structures in the development of novel therapeutic agents.

Biological Activities and Quantitative Data

The bioactivity of this compound and its analogues has been demonstrated across multiple therapeutic areas. The following sections summarize the quantitative data, showcasing their potency.

Anticancer and Cytotoxic Activity

This compound and its related compounds, nortopsentins, exhibit potent cytotoxic activity against a range of human and murine tumor cell lines.[3][5] The primary mechanism involves the inhibition of DNA synthesis.[3]

| Compound | Cell Line | Activity Metric | Value | Reference |

| Topsentin | Various Human & Murine Tumor Cells | IC₅₀ | 4 - 40 µM | [3] |

| Nortopsentin A | P388 Murine Leukemia | IC₅₀ | 7.6 µM | [5] |

| Nortopsentin B | P388 Murine Leukemia | IC₅₀ | 7.8 µM | [5] |

| Nortopsentin C | P388 Murine Leukemia | IC₅₀ | 1.7 µM | [5] |

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties, notably in a photoprotective context against UVB-induced damage in human skin cells.[6] It functions by suppressing the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[6]

Antiviral Activity

Derivatives of topsentin and nortopsentin have been evaluated for their antiviral capabilities, particularly against the Tobacco Mosaic Virus (TMV), a widely used model for antiviral research.[7][8] Several derivatives have shown activity superior to the commercial antiviral agent Ribavirin.[7]

| Compound/Derivative | Virus | Activity Metric | Value | Reference |

| Topsentin Derivatives (1c, 1e, 2b, 2d) | Tobacco Mosaic Virus (TMV) | Comparative Activity | Higher than Ribavirin | [7] |

| Nortopsentin Derivative 2e | Tobacco Mosaic Virus (TMV) | Inactivation Rate (at 500 µg/mL) | 50% | [8] |

| Nortopsentin Derivative 2k | Tobacco Mosaic Virus (TMV) | Inactivation Rate (at 500 µg/mL) | 60% | [8] |

Antifungal Activity

The bis-indole alkaloid structure is also effective against various fungal pathogens. Topsentin derivatives show broad-spectrum activity against phytopathogenic fungi, while nortopsentins are active against human pathogens like Candida albicans.[5][7]

| Compound/Derivative | Fungal Species | Activity Metric | Value | Reference |

| Topsentin Derivative 2d | Sclerotinia sclerotiorum, Rhizoctonia solani, Botrytis cinerea | EC₅₀ | 4 - 5 mg/kg | [7] |

| Nortopsentin A | Candida albicans | MIC | 3.1 µM | [5] |

| Nortopsentin B | Candida albicans | MIC | 6.2 µM | [5] |

| Nortopsentin C | Candida albicans | MIC | 12.5 µM | [5] |

Mechanisms of Action and Signaling Pathways

Understanding the molecular mechanisms is crucial for drug development. This compound exerts its effects by modulating specific cellular pathways.

Anticancer Mechanism of Action

Studies indicate that this compound's antitumor activity is not due to DNA intercalation but rather from its ability to bind to the minor groove of DNA.[3] This interaction effectively inhibits DNA synthesis, leading to a halt in the proliferation of cancer cells.[3]

Caption: Logical workflow of this compound's anticancer mechanism.

Anti-inflammatory Signaling Pathway (Photoprotection)

In human keratinocytes, this compound provides protection against UVB radiation by inhibiting key signaling pathways that lead to inflammation. It suppresses the MAPK and AP-1 pathways, which are upstream regulators of COX-2 expression.[6] Furthermore, it has been shown to inhibit miR-4485, a microRNA implicated in skin inflammation.[6]

Caption: this compound's inhibition of UVB-induced inflammatory pathways.

Experimental Protocols

Reproducibility is the cornerstone of scientific research. This section outlines the methodologies for key experiments cited in the literature.

General Extraction and Isolation Workflow

The isolation of this compound from its natural source follows a multi-step process involving solvent extraction and chromatographic purification.

Caption: General workflow for the extraction and isolation of this compound.

In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

-

Cell Plating: Seed human or murine tumor cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound extract or pure compound in culture medium. Replace the existing medium with the treatment medium. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using a dose-response curve.[9]

DNA Synthesis Inhibition Assay

This assay measures the effect of a compound on the incorporation of radiolabeled nucleotides during DNA replication.[3]

-

Cell Culture: Culture P388 leukemia cells in an appropriate medium.

-

Treatment: Expose the cells to the test compound (e.g., 30 µM topsentin) for a defined period (e.g., 1 hour).

-

Radiolabeling: Add a radiolabeled precursor for DNA synthesis (e.g., [³H]thymidine) to the cell culture.

-

Incubation: Incubate for a short period to allow for incorporation into newly synthesized DNA.

-

Harvesting: Harvest the cells and precipitate the macromolecules (including DNA) using an acid like trichloroacetic acid (TCA).

-

Scintillation Counting: Wash the precipitate, and measure the incorporated radioactivity using a liquid scintillation counter.

-

Analysis: Compare the radioactivity counts of treated cells to untreated control cells to determine the percentage of inhibition of DNA synthesis.[3]

COX-2 Expression Assay (Western Blot)

This protocol is used to quantify the effect of this compound on protein expression in the anti-inflammatory context.[4]

-

Cell Culture: Culture human epidermal keratinocyte (HaCaT) cells until they reach 70-80% confluency.

-

Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

-

UVB Irradiation: Expose the cells to a controlled dose of UVB radiation to induce an inflammatory response and COX-2 expression.

-

Incubation: Incubate the cells for a further 12-24 hours post-irradiation.

-

Protein Extraction: Lyse the cells to extract total cellular protein. Determine protein concentration using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for COX-2. Follow this with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. Image the membrane using a chemiluminescence detection system.

-

Analysis: Quantify the band intensity and normalize it to a loading control (e.g., β-actin or GAPDH) to determine the relative expression level of COX-2.

Conclusion and Future Directions

This compound and its related marine alkaloids represent a promising class of natural products with a diverse range of potent biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, antiviral, and antifungal agents provides a strong foundation for further preclinical and clinical investigation. Future research should focus on the synthesis of novel derivatives to improve potency and selectivity, comprehensive in vivo studies to establish safety and efficacy profiles, and further elucidation of the specific molecular targets and signaling pathways involved in their mechanisms of action. The continued exploration of these marine-derived compounds holds significant promise for the development of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C20H14N4O | CID 183527 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Antitumor activity and biochemical effects of topsentin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Photoprotective Activity of Topsentin, A Bis(Indole) Alkaloid from the Marine Sponge Spongosorites genitrix, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nortopsentins as Leads from Marine Organisms for Anticancer and Anti-Inflammatory Agent Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photoprotective Activity of Topsentin, A Bis(Indole) Alkaloid from the Marine Sponge Spongosorites genitrix, by Regulation of COX-2 and Mir-4485 Expression in UVB-Irradiated Human Keratinocyte Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of Topsentin Alkaloids and Their Derivatives as Novel Antiviral and Anti-phytopathogenic Fungus Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Marine-Natural-Product Development: First Discovery of Nortopsentin Alkaloids as Novel Antiviral, Anti-phytopathogenic-Fungus, and Insecticidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. IC50 Calculator | AAT Bioquest [aatbio.com]

Deoxytopsentin: A Deep Dive into Preliminary Mechanistic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxytopsentin, a bis-indole alkaloid first isolated from marine sponges of the genus Spongosorites, has emerged as a molecule of interest in the field of oncology. Preliminary investigations into its mechanism of action reveal a multi-faceted approach to inhibiting cancer cell proliferation, including the targeting of key enzymes and interference with fundamental cellular processes. This technical guide synthesizes the current understanding of this compound's bioactivity, presenting available quantitative data, detailing experimental methodologies, and visualizing the implicated signaling pathways.

Core Mechanisms of Action

Preliminary studies suggest that this compound and its structural relatives, the topsentins, exert their biological effects through several key mechanisms:

-

Enzyme Inhibition: A significant finding has been the potent and selective inhibition of pyruvate kinase (PK), a crucial enzyme in glycolysis. Dihalogenated analogues of this compound have demonstrated low nanomolar inhibitory activity against MRSA pyruvate kinase. While this initial finding is in a bacterial model, the conservation of pyruvate kinase across species suggests a potential mechanism for anticancer activity, as many cancer cells exhibit altered glycolytic pathways.

-

DNA Interaction: The related compound, topsentin, has been shown to bind to the minor groove of DNA. This interaction leads to the inhibition of DNA synthesis, a fundamental process for rapidly dividing cancer cells.[1][2]

-

Anti-inflammatory Effects: The broader class of bis-indolyl compounds, which includes this compound, has been noted for its potent anti-inflammatory effects. This activity is attributed to the inactivation of phospholipase A2, an enzyme involved in the inflammatory cascade.[3] Chronic inflammation is a known contributor to cancer development and progression, suggesting another avenue through which this compound may exert its anticancer effects.

Quantitative Data

To date, specific quantitative data on the anticancer activity of this compound across a wide range of cancer cell lines remains limited in publicly available literature. However, data on its potent enzyme inhibition and the general cytotoxicity of the parent compound, topsentin, provide a valuable preliminary assessment.

| Compound | Target | Assay | IC50 Value | Cell Line/System |

| This compound Analogue 1 | MRSA Pyruvate Kinase | Enzyme Inhibition Assay | 60 nM | Methicillin-resistant Staphylococcus aureus |

| This compound Analogue 2 | MRSA Pyruvate Kinase | Enzyme Inhibition Assay | 16 nM | Methicillin-resistant Staphylococcus aureus |

| Topsentin | Cell Proliferation | Not Specified | 4 - 40 µM | Various Human and Murine Tumor Cells |

Signaling Pathways

Based on preliminary data and the activities of related compounds, the following signaling pathways are implicated in the mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the preliminary studies of this compound's mechanism of action.

Pyruvate Kinase (PK) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against pyruvate kinase.

Materials:

-

Purified pyruvate kinase enzyme

-

Phosphoenolpyruvate (PEP)

-

Adenosine diphosphate (ADP)

-

Lactate dehydrogenase (LDH)

-

Nicotinamide adenine dinucleotide (NADH)

-

This compound (dissolved in DMSO)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl2)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add the following to each well:

-

Assay buffer

-

PEP

-

ADP

-

LDH

-

NADH

-

This compound dilution or DMSO (for control)

-

-

Initiate the reaction by adding purified pyruvate kinase to each well.

-

Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to PK activity.

-

Calculate the initial velocity for each concentration of this compound.

-

Plot the percentage of PK activity against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

DNA Minor Groove Binding Assay (Fluorescence Spectroscopy)

Objective: To determine if this compound binds to the minor groove of DNA.

Materials:

-

Calf thymus DNA (ctDNA)

-

This compound

-

Hoechst 33258 (a known minor groove binder)

-

Ethidium bromide (an intercalator)

-

Tris-EDTA buffer (pH 7.4)

-

Fluorometer

Procedure:

-

Prepare solutions of ctDNA, this compound, Hoechst 33258, and ethidium bromide in Tris-EDTA buffer.

-

Hoechst 33258 Displacement Assay:

-

Mix ctDNA and Hoechst 33258 and record the fluorescence emission spectrum.

-

Titrate this solution with increasing concentrations of this compound.

-

Record the fluorescence spectrum after each addition. A decrease in Hoechst 33258 fluorescence indicates displacement from the minor groove.

-

-

Ethidium Bromide Displacement Assay:

-

Mix ctDNA and ethidium bromide and record the fluorescence emission spectrum.

-

Titrate this solution with increasing concentrations of this compound.

-

Record the fluorescence spectrum after each addition. A significant change in ethidium bromide fluorescence would suggest intercalation, while a minimal change would support minor groove binding.

-

-

Analyze the changes in fluorescence intensity to determine the binding mode of this compound to DNA.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a no-treatment control.

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and plot it against the this compound concentration to determine the IC50 value.

Conclusion and Future Directions

The preliminary studies on this compound highlight its potential as an anticancer agent with a distinct mechanism of action. The inhibition of pyruvate kinase and interaction with the DNA minor groove represent promising avenues for therapeutic intervention. However, further research is imperative to fully elucidate its anticancer profile. Future studies should focus on:

-

Broad-spectrum IC50 determination: Establishing the cytotoxic profile of this compound against a comprehensive panel of human cancer cell lines.

-

Detailed signaling pathway analysis: Investigating the downstream effects of pyruvate kinase inhibition in cancer cells and exploring other potential kinase targets.

-

Cell cycle and apoptosis studies: Determining the specific effects of this compound on cell cycle progression and the induction of apoptosis in cancer cells.

-

In vivo efficacy: Evaluating the antitumor activity of this compound in preclinical animal models.

A more in-depth understanding of these aspects will be crucial for the advancement of this compound as a potential candidate for clinical development.

References

Spectroscopic Profile of Deoxytopsentin: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Deoxytopsentin (also known as Topsentin A), a bis-indole alkaloid first isolated from the marine sponge Spongosorites genitrix. The information presented herein is essential for the identification, characterization, and further development of this marine natural product. All quantitative data is summarized in structured tables for ease of reference, and detailed experimental protocols are provided.

Mass Spectrometry (MS)

High-resolution mass spectrometry confirms the molecular formula of this compound as C₂₀H₁₄N₄O. The electron ionization mass spectrum is characterized by an intense molecular ion peak and several distinct fragmentation patterns crucial for its structural elucidation.

Table 1: Mass Spectrometry Data for this compound

| m/z (Da) | Relative Intensity | Assignment |

| 326.1169 | High | [M]⁺ (Molecular Ion) |

| 210 | - | Fragment c |

| 209 | - | Fragment c - H |

| 183 | - | Fragment d + H |

| 181 | - | Fragment c - H - CO |

| 145 | - | Fragment a + H |

| 144 | - | Fragment a |

| 117 | - | Fragment a + H - CO |

| 116 | - | Fragment a - CO |

Data sourced from Bartik et al. (1987). Relative intensities were not specified in the source.

Experimental Protocol: Mass Spectrometry

High-Resolution Electron Ionization Mass Spectrometry (HR-EIMS) was performed on a Kratos MS-30 mass spectrometer. The sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV. The instrument was operated in high-resolution mode to obtain accurate mass measurements for molecular formula determination.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characteristic of its aromatic bis-indole structure, featuring prominent absorptions corresponding to N-H and C=O stretching, as well as aromatic C-H and C=C vibrations.

Table 2: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Description |

| 3300 (broad) | N-H stretching |

| 1710 | C=O stretching (ketone) |

| 1525 | C=C stretching (aromatic) |

| 870 | C-H out-of-plane bending (aromatic) |

| 745 | C-H out-of-plane bending (aromatic) |

Data represents characteristic bands for the closely related Topsentin-B1 as detailed by Bartik et al. (1987), consistent with the structural features of this compound.

Experimental Protocol: Infrared Spectroscopy

The IR spectrum was recorded on a Fourier Transform Infrared (FT-IR) spectrometer. The sample was prepared as a potassium bromide (KBr) pellet. A small amount of the purified compound was intimately mixed with dry KBr powder and pressed into a thin, transparent disk. The spectrum was recorded over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the detailed structural analysis of this compound. The ¹H and ¹³C NMR spectra, typically recorded in acetone-d₆, reveal the chemical environment of each proton and carbon atom in the molecule. It is noteworthy that this compound exists as a mixture of two tautomers in neutral solutions, which can lead to a doubling of some signals in the NMR spectra.[1]

Table 3: ¹H NMR Spectroscopic Data for this compound (in Acetone-d₆)

Complete ¹H NMR data for the tautomeric mixture in acetone-d₆ is not fully detailed in the primary literature.

Table 4: ¹³C NMR Spectroscopic Data for this compound (Protonated form in CD₃COCD₃, D₂O, CF₃COOD)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 172.1 | s | C-10 |

| 141.5 | s | C-11 |

| 138.5 | d | C-2 |

This data represents the protonated form of this compound as reported by Bartik et al. (1987). A complete list for the neutral form is not available in the provided sources.

Experimental Protocol: NMR Spectroscopy

¹H and ¹³C NMR spectra were acquired on a 400, 500, or 600 MHz NMR spectrometer. Samples were dissolved in acetone-d₆. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signal. 2D NMR experiments, including COSY, HSQC, and HMBC, were utilized for the complete assignment of proton and carbon signals. For the analysis of the protonated form, a few drops of deuterated trifluoroacetic acid (CF₃COOD) and D₂O were added to the acetone-d₆ solution.

Workflow for Spectroscopic Analysis of this compound

The following diagram illustrates the logical workflow for the isolation and spectroscopic characterization of a marine natural product like this compound.

Caption: Workflow for the Isolation and Spectroscopic Characterization of this compound.

References

Deoxytopsentin: A Comprehensive Technical Guide on a Marine Alkaloid with Therapeutic Potential

A deep dive into the history, biosynthesis, and multifaceted biological activities of deoxytopsentin, a promising bis-indole alkaloid derived from marine sponges.

Introduction

This compound is a marine natural product belonging to the bis-indole alkaloid family, a class of compounds characterized by the presence of two indole moieties. First isolated from the marine sponge Spongosorites genitrix, this compound and its structural relatives, the topsentins and hamacanthins, have garnered significant attention from the scientific community due to their diverse and potent biological activities.[1][2] These compounds represent a rich source of chemical diversity and hold considerable promise for the development of new therapeutic agents. This in-depth technical guide provides a comprehensive literature review of this compound, covering its history, isolation, synthesis, and a detailed examination of its biological activities and mechanisms of action.

History and Isolation

The story of this compound is intrinsically linked to the broader exploration of marine invertebrates as a source of novel bioactive compounds. The topsentin class of alkaloids, including this compound, were first reported in the late 1980s from the Mediterranean sponge Topsentia genitrix.[3] Subsequent investigations led to the isolation of this compound and its brominated analogue from the sponge Spongosorites genitrix.[1] The hamacanthins, structurally related bis-indole alkaloids, were later discovered in the deep-water marine sponge Hamacantha sp..[1]

The isolation of this compound from its natural source typically involves the extraction of the sponge biomass with organic solvents, followed by a series of chromatographic purification steps.

Experimental Protocol: Isolation of this compound from Spongosorites genitrix

1. Extraction:

-

Lyophilized and ground sponge material is exhaustively extracted with a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) at room temperature.

-

The resulting crude extract is concentrated under reduced pressure.

2. Solvent Partitioning:

-

The crude extract is suspended in aqueous MeOH and partitioned against n-hexane to remove nonpolar constituents.

-

The aqueous MeOH fraction is then diluted with water and partitioned against ethyl acetate (EtOAc). The bioactive compounds, including this compound, are typically found in the EtOAc fraction.

3. Chromatographic Purification:

-

The EtOAc fraction is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity, often a mixture of hexane and EtOAc, followed by EtOAc and MeOH.

-

Fractions are monitored by thin-layer chromatography (TLC) and those containing compounds with the characteristic UV absorbance of indole alkaloids are combined.

-

Further purification is achieved through repeated column chromatography on silica gel and/or Sephadex LH-20.

-

Final purification to yield pure this compound is often accomplished by reversed-phase high-performance liquid chromatography (HPLC).

Synthesis

The total synthesis of this compound and its analogues has been an area of active research, driven by the need for larger quantities for biological evaluation and the desire to create novel derivatives with improved activity and pharmacokinetic properties. Several synthetic strategies have been developed, often involving the construction of the central imidazole or pyrazine core and subsequent attachment of the indole moieties.

Biological Activities and Mechanism of Action

This compound exhibits a remarkable spectrum of biological activities, making it a subject of intense investigation for its therapeutic potential. These activities include anticancer, anti-inflammatory, antiviral, and antibacterial properties.

Anticancer Activity

This compound has demonstrated significant cytotoxic activity against a variety of cancer cell lines.[2] Its anticancer effects are believed to be mediated through the modulation of several key signaling pathways involved in cell proliferation, survival, and apoptosis.

Quantitative Anticancer Activity of this compound and its Derivatives

| Compound | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| This compound | P388 (murine leukemia) | MTT Assay | 4 - 40 | [2][4] |

| This compound | B16 (murine melanoma) | Not Specified | Not Specified | [4] |

| Nortopsentin Analogue (4i) | Colorectal Carcinoma | MTT Assay | 0.0288 | [5] |

| Nortopsentin A | P388 (murine leukemia) | Not Specified | 7.6 | [6] |

| Nortopsentin B | P388 (murine leukemia) | Not Specified | 7.8 | [6] |

| Nortopsentin C | P388 (murine leukemia) | Not Specified | 1.7 | [6] |

| Thiazole Nortopsentin Derivative | MCF-7 (breast cancer) | Not Specified | 2.3 - 3.0 | [7] |

| Thiazole Nortopsentin Derivative | HCT-116 (colon cancer) | Not Specified | 2.3 - 3.0 | [7] |

1. Cell Seeding:

-

Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[8]

2. Compound Treatment:

-

The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (typically in a serial dilution). Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the drug dilutions.[8]

3. Incubation:

-

The plate is incubated for a specific period (e.g., 48 or 72 hours) to allow the compound to exert its effect.[8]

4. MTT Addition:

-

After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 2-4 hours.[8]

5. Formazan Solubilization:

-

The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals formed by viable cells.[8]

6. Absorbance Measurement:

-

The absorbance of each well is measured at a specific wavelength (typically 570 nm) using a microplate reader.[8]

7. Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[9][10]

-

NF-κB Signaling Pathway: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival. Aberrant NF-κB activation is a hallmark of many cancers. This compound has been suggested to inhibit this pathway, thereby promoting apoptosis in cancer cells.

This compound inhibits the NF-κB signaling pathway. -

STAT3 Signaling Pathway: Signal transducer and activator of transcription 3 (STAT3) is another key player in cancer progression, promoting cell proliferation and survival. This compound has been shown to inhibit the phosphorylation of STAT3, a critical step in its activation.

This compound inhibits the STAT3 signaling pathway. -

Wnt Signaling Pathway: The Wnt signaling pathway is crucial for embryonic development and tissue homeostasis. Its dysregulation is implicated in several cancers. While the direct interaction of this compound with the Wnt pathway is still under investigation, some bis-indole alkaloids have been shown to modulate this pathway.

Potential modulation of the Wnt signaling pathway.

Anti-inflammatory Activity

This compound and related compounds have demonstrated potent anti-inflammatory effects. This activity is primarily attributed to the inhibition of key inflammatory mediators, such as cyclooxygenase-2 (COX-2).

Quantitative Anti-inflammatory Activity of this compound and its Derivatives

| Compound | Assay | IC50 (µM) | Reference |

| Topsentin | Inhibition of PMA-induced edema | ED50 = 15 µ g/ear | [11] |

| Nortopsentin C | Inhibition of rat bNOS | 27 | [11] |

| Hamacanthin A | Inhibition of rat bNOS | 7.5 | [11] |

1. Enzyme and Substrate Preparation:

-

Purified human recombinant COX-2 enzyme is used.

-

A solution of arachidonic acid, the substrate for COX-2, is prepared.[7][12][13]

2. Inhibition Assay:

-

The COX-2 enzyme is pre-incubated with various concentrations of this compound or a known COX-2 inhibitor (positive control) in a suitable buffer.[7][12][13]

-

The enzymatic reaction is initiated by the addition of arachidonic acid.[7][12][13]

3. Product Detection:

-

The production of prostaglandin E2 (PGE2), a major product of the COX-2 reaction, is measured using an enzyme-linked immunosorbent assay (ELISA) kit.[14]

4. Data Analysis:

-

The percentage of COX-2 inhibition is calculated for each concentration of this compound. The IC50 value is determined from the dose-response curve.

Antiviral Activity

Several studies have reported the antiviral activity of this compound and its analogues against a range of viruses, including the tobacco mosaic virus (TMV) and herpes simplex virus (HSV).[5][11][15][16][17]

Quantitative Antiviral Activity of this compound and its Derivatives

| Compound | Virus | Assay | EC50 (µM) | Reference |

| Al(III)-acremonpeptide D | Herpes Simplex Virus 1 | Not Specified | 14 | [9] |

| Raistrickindole A | Hepatitis C Virus | Not Specified | 5.7 | [9] |

| Harringtonine | HSV-1 (ACVr) | Not Specified | 0.1584 | [16] |

| FK-3000 | HSV-1 | Plaque Reduction | 7.8 µg/mL | [11][17] |

| FK-3000 | HSV-2 | Plaque Reduction | 8.7 µg/mL | [11][17] |

1. Cell Culture and Virus Inoculation:

-

A monolayer of susceptible host cells (e.g., Vero cells for HSV) is grown in a multi-well plate.[17]

-

The cells are infected with a known amount of the virus.

2. Compound Treatment:

-

After a short adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethyl cellulose or agar) containing different concentrations of this compound.

3. Incubation and Plaque Visualization:

-

The plates are incubated for a period sufficient for viral plaques (zones of cell death) to form.

-

The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.[17]

4. Data Analysis:

-

The number of plaques in the treated wells is counted and compared to the number in the untreated control wells.

-

The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is calculated.

Antibacterial Activity

This compound has shown promising activity against various bacteria, most notably against methicillin-resistant Staphylococcus aureus (MRSA). Its mechanism of action in bacteria involves the inhibition of essential enzymes.

Quantitative Antibacterial Activity of this compound and its Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Hamacanthin A | Candida albicans | Not Specified | [1] |

| Hamacanthin B | Candida albicans | Not Specified | [1] |

| Nortopsentin A | Candida albicans | 3.1 | [6] |

| Nortopsentin B | Candida albicans | 6.2 | [6] |

| Nortopsentin C | Candida albicans | 12.5 | [6] |

| Asperthrin A | Vibrio anguillarum | 8 | [9] |

| Asperthrin A | Xanthomonas oryzae | 12.5 | [9] |

| Asperthrin A | Rhizoctonia solani | 25 | [9] |

| Imidazole Derivative (SAM3) | Candida albicans | 62.5 - 500 | [18] |

| Schinus weinmanniifolia extract | Candida albicans | 1.95 | [19] |

One of the key mechanisms underlying the antibacterial activity of this compound against MRSA is the inhibition of pyruvate kinase (PK), a crucial enzyme in the glycolytic pathway. By inhibiting this enzyme, this compound disrupts the energy metabolism of the bacteria, leading to their death.

1. Inoculum Preparation:

-

A standardized suspension of the bacterial strain (e.g., MRSA) is prepared in a suitable broth medium.[20][21]

2. Serial Dilution of Compound:

-

This compound is serially diluted in a 96-well microtiter plate containing the broth medium.[20][21]

3. Inoculation and Incubation:

-

Each well is inoculated with the bacterial suspension.

4. MIC Determination:

-

The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the bacteria.[20][21]

Conclusion and Future Perspectives

This compound, a fascinating bis-indole alkaloid from the marine environment, has demonstrated a wide array of promising biological activities. Its potent anticancer, anti-inflammatory, antiviral, and antibacterial properties, coupled with its unique chemical structure, make it an excellent lead compound for drug discovery and development. The elucidation of its mechanisms of action, particularly its ability to modulate key signaling pathways and inhibit essential microbial enzymes, provides a solid foundation for the rational design of novel and more effective therapeutic agents.

Further research is warranted to fully explore the therapeutic potential of this compound and its analogues. This includes comprehensive preclinical studies to evaluate their efficacy and safety in animal models, as well as efforts to optimize their pharmacokinetic properties through medicinal chemistry approaches. The rich chemical space of marine-derived bis-indole alkaloids continues to be a fertile ground for the discovery of new medicines to address unmet medical needs.

References

- 1. Hamacanthins A and B, new antifungal bis indole alkaloids from the deep-water marine sponge, Hamacantha sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antitumor activity and biochemical effects of topsentin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. texaschildrens.org [texaschildrens.org]

- 4. Antitumor activity and biochemical effects of topsentin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Natural Products-Derived Chemicals: Breaking Barriers to Novel Anti-HSV Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nortopsentins as Leads from Marine Organisms for Anticancer and Anti-Inflammatory Agent Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Determination of IC50 values of anticancer drugs on cells by D2O - single cell Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Anti-herpes simplex virus activity of alkaloids isolated from Stephania cepharantha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. assaygenie.com [assaygenie.com]

- 14. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. iris.unipa.it [iris.unipa.it]

- 16. frontiersin.org [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Chemical Composition, Biocompatibility, and Anti-Candida albicans Activity of Schinus weinmanniifolia Mart. ex Engl. [mdpi.com]

- 20. Rapid Determination of Methicillin Resistance among Staphylococcus aureus Clinical Isolates by Colorimetric Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-indole alkaloids, a significant class of marine natural products, have garnered substantial attention within the scientific community for their diverse and potent biological activities.[1] These nitrogen-containing compounds, predominantly isolated from marine sponges, are characterized by the presence of two indole moieties.[1][2] Among these, deoxytopsentin and its structural relatives, such as topsentins and nortopsentins, have emerged as promising lead compounds in the quest for novel therapeutics.[1][3] Found in sponges of the Spongosorites genus, these molecules exhibit a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antiviral, and kinase inhibitory activities.[4][5][6] This guide provides an in-depth overview of the chemical nature, biological activities, and mechanisms of action of this compound and related bis-indole alkaloids, with a focus on their potential for drug discovery and development.

Core Structures and Chemical Synthesis

The fundamental structure of this class of alkaloids consists of two indole rings linked by various heterocyclic or linear units.[1] this compound, for instance, features a central imidazole ring connecting the two indole moieties.[7] Variations in this core structure, such as the presence of a carbonyl group in topsentin or different substitution patterns on the indole rings in nortopsentins, give rise to a diverse family of related compounds.[1][5]

The total synthesis of these complex natural products is an active area of chemical research. A common strategy involves the construction of the central heterocyclic core and subsequent attachment of the indole groups. For example, a concise synthesis of topsentin A and nortopsentins B and D has been achieved from oxotryptamine via the reduction of an acyl cyanide intermediate.[8] Other approaches utilize multi-component coupling reactions to efficiently assemble the bis-indole scaffold.[2] The development of robust synthetic routes is crucial for producing sufficient quantities of these compounds and their analogs for extensive biological evaluation.[9][10]

Biological Activities and Quantitative Data

This compound and its analogs exhibit a wide range of biological activities, with significant potential for therapeutic applications. The following tables summarize the quantitative data for their key pharmacological effects.

Table 1: Anticancer and Cytotoxic Activity

Bis-indole alkaloids have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[1][4] Their anticancer activity is a major focus of research, with many derivatives showing significant anti-proliferative effects.[3][5]

| Compound | Cancer Cell Line | IC50 Value | Reference(s) |

| This compound | P388 (Murine Leukemia) | 7.0 µg/mL | [6] |

| This compound | NSCLC-N6 (Human Lung) | 6.3 µg/mL | [4] |

| This compound | HepG2 (Human Liver) | 3.3 µg/mL | [5] |

| Topsentin B1 | P388 (Murine Leukemia) | 4.1 ± 1.4 µM | [5] |

| Topsentin B1 | HL-60 (Human Leukemia) | 15.7 ± 4.3 µM | [5] |

| Bromotopsentin | P388 (Murine Leukemia) | 7.0 µg/mL | [6] |

| Nortopsentin B (trimethylated) | P388 (Murine Leukemia) | 0.9 µM | [1] |

| Nortopsentin B (tetramethylated) | P388 (Murine Leukemia) | 0.34 µM | [1] |

Table 2: Anti-inflammatory Activity

Several bis-indole alkaloids have shown potent in vivo anti-inflammatory activity, suggesting their potential use in treating inflammatory diseases.[1][3]

| Compound | Assay | Inhibition | Reference(s) |

| Nortopsentin A | PMA-induced mouse ear edema | 98.1% | [1] |

| Nortopsentin C | PMA-induced mouse ear edema | 70.1% | [1] |

Table 3: Kinase Inhibition

A key mechanism of action for some bis-indole alkaloids is the inhibition of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[11][12]

| Compound | Target Kinase | IC50 Value | Reference(s) |

| This compound Analog 75 | MRSA Pyruvate Kinase | 60 nM | [11] |

| This compound Analog 76 | MRSA Pyruvate Kinase | 16 nM | [11] |

Table 4: Antimicrobial and Antiviral Activity

This class of compounds also exhibits a broad spectrum of activity against various pathogens.[6][13]

| Compound | Activity | Organism/Virus | Measurement (EC50/MIC) | Reference(s) |

| Topsentin Derivative 2d | Antifungal | Sclerotinia sclerotiorum | 4-5 mg/kg | [14] |

| Topsentin Derivative 2d | Antifungal | Rhizoctonia solani | 4-5 mg/kg | [14] |

| Topsentin Derivative 2d | Antifungal | Botrytis cinerea | 4-5 mg/kg | [14] |

| Topsentin Alkaloids (general) | Antiviral | Tobacco Mosaic Virus (TMV) | Significant activity | [14] |

| This compound | Antibacterial | Methicillin-resistant S. aureus (MRSA) | MIC ~10 µg/mL | [11] |

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound and related bis-indole alkaloids are mediated through their interaction with various cellular signaling pathways.

Kinase Inhibition

A primary mechanism of action for many of these compounds is the inhibition of protein kinases.[11] For example, synthetic analogs of this compound are potent and selective inhibitors of pyruvate kinase in methicillin-resistant Staphylococcus aureus (MRSA), which explains their antibacterial activity.[11] In the context of cancer, the inhibition of kinases involved in cell proliferation and survival pathways is a key therapeutic strategy.[12][15] The ability of bis-indole alkaloids to target these enzymes makes them attractive candidates for anticancer drug development.

Modulation of NF-κB Signaling

The transcription factor NF-κB is a central mediator of inflammation.[16][17] In unstimulated cells, NF-κB is held inactive in the cytoplasm by IκB proteins.[16] Inflammatory stimuli lead to the activation of the IKK complex, which phosphorylates IκB, targeting it for degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[16][18] The anti-inflammatory properties of compounds like nortopsentins suggest they may interfere with this pathway, potentially by inhibiting IKK or other upstream signaling components.[1][19]

Induction of Apoptosis

The cytotoxic effects of bis-indole alkaloids against cancer cells are often mediated by the induction of apoptosis, or programmed cell death.[20] This can be triggered through various mechanisms, including the inhibition of survival pathways, the generation of reactive oxygen species (ROS), or direct interaction with DNA.[20][21][22] For instance, topsentin has been shown to interact with DNA in the minor groove, leading to the inhibition of DNA synthesis and ultimately cell death.[21]

Caption: Inhibition of Kinase and NF-κB pathways by bis-indole alkaloids.

Experimental Protocols

General Protocol for Kinase Inhibition Assay (Radiometric)

This protocol outlines a general method for determining the inhibitory activity of compounds against a specific protein kinase.[23][24]

Materials:

-

Purified protein kinase enzyme

-

Specific peptide or protein substrate

-

[γ-³³P]-ATP (radioactive)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compounds (dissolved in DMSO)

-

96-well filter plates (e.g., FlashPlatesTM)

-

Phosphoric acid (to stop the reaction)

-

Microplate scintillation counter

Procedure:

-

Prepare a reaction mixture in each well of the 96-well plate containing the assay buffer, the specific substrate, and the purified kinase enzyme.

-

Add the test compound at various concentrations (typically a serial dilution). Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Initiate the kinase reaction by adding the [γ-³³P]-ATP mixture.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

-

Stop the reaction by adding phosphoric acid.[24]

-

The phosphorylated substrate, now containing ³³P, will bind to the filter plate. Wash the wells to remove unincorporated [γ-³³P]-ATP.

-

Measure the amount of incorporated radioactivity in each well using a microplate scintillation counter.[24]

-

Calculate the percentage of kinase activity inhibition for each compound concentration relative to the negative control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Caption: Experimental workflow for a radiometric kinase inhibition assay.

General Protocol for Cytotoxicity Assay (Microculture Tetrazolium Assay)

This protocol describes a common method to assess the cytotoxicity of compounds against cancer cell lines.[21]

Materials:

-

Human tumor cell lines

-

Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

Test compounds (dissolved in DMSO)

-

Tetrazolium salt solution (e.g., MTT or XTT)

-

Solubilizing agent (e.g., DMSO or isopropanol)

-

96-well microculture plates

-

Microplate reader

Procedure:

-

Seed the cancer cells into 96-well plates at a predetermined density and allow them to attach overnight.

-

Add the test compounds at various concentrations (serial dilutions) to the wells. Include appropriate controls.

-

Incubate the plates for a specified period (e.g., 48-72 hours) in a humidified incubator (37°C, 5% CO₂).

-